1-[(2S)-1-butylpyrrolidin-2-yl]methanamine
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Overview
Description
1-[(2S)-1-butylpyrrolidin-2-yl]methanamine is a chemical compound characterized by a pyrrolidine ring with a butyl substituent at the 1-position and a methanamine group at the 2-position. This compound is part of the pyrrolidine family, which is known for its significant role in medicinal chemistry due to its versatile biological activities .
Preparation Methods
The synthesis of 1-[(2S)-1-butylpyrrolidin-2-yl]methanamine typically involves the construction of the pyrrolidine ring followed by the introduction of the butyl and methanamine groups. One common synthetic route includes:
Ring Construction: The pyrrolidine ring can be synthesized from acyclic precursors through cyclization reactions.
Functionalization: The butyl group can be introduced through alkylation reactions, where the pyrrolidine nitrogen is alkylated using butyl halides under basic conditions.
Methanamine Introduction: The methanamine group can be added through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the methanamine moiety.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-[(2S)-1-butylpyrrolidin-2-yl]methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(2S)-1-butylpyrrolidin-2-yl]methanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(2S)-1-butylpyrrolidin-2-yl]methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring’s stereochemistry plays a crucial role in its binding affinity and selectivity towards these targets . The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects .
Comparison with Similar Compounds
1-[(2S)-1-butylpyrrolidin-2-yl]methanamine can be compared with other pyrrolidine derivatives, such as:
1-[(2S)-1-benzylpyrrolidin-2-yl]methanamine: This compound has a benzyl group instead of a butyl group, which affects its biological activity and pharmacokinetic properties.
1-[(2S)-1-ethylpyrrolidin-2-yl]methanamine: The ethyl group provides different steric and electronic effects compared to the butyl group, influencing its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
130981-38-3 |
---|---|
Molecular Formula |
C9H20N2 |
Molecular Weight |
156.3 |
Purity |
95 |
Origin of Product |
United States |
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